molecular formula C16H22N4O2S2 B2982675 N-(2-methoxyethyl)-4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide CAS No. 1207036-56-3

N-(2-methoxyethyl)-4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide

Cat. No. B2982675
CAS RN: 1207036-56-3
M. Wt: 366.5
InChI Key: YFSDKQPQHPVFKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyethyl)-4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C16H22N4O2S2 and its molecular weight is 366.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity Evaluation

  • Antimicrobial and Antitubercular Activities : Compounds with similar structural features have been synthesized and evaluated for their antimicrobial activities against various strains of bacteria and fungi. For example, benzothiazol-2-yl(piperazin-1-yl)methanones derivatives demonstrated potential as new anti-mycobacterial chemotypes, with some showing low cytotoxicity and promising anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain (Pancholia et al., 2016).

  • Anti-Inflammatory and Analgesic Agents : Novel heterocyclic compounds derived from visnaginone and khellinone have shown significant analgesic and anti-inflammatory activities. These compounds were screened as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, with some exhibiting high inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity (Abu‐Hashem et al., 2020).

  • Antipsychotic Agents : Heterocyclic carboxamides, analogous to the studied compound, have been prepared and evaluated as potential antipsychotic agents, showing promise in both in vitro and in vivo models (Norman et al., 1996).

  • DNA Gyrase Inhibition : A series of molecules including ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate and 3-(piperazin-1-yl)benzo[d]isothiazole were synthesized and screened for their inhibition of Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, demonstrating significant inhibitory activity and potential as antitubercular agents (Reddy et al., 2014).

properties

IUPAC Name

N-(2-methoxyethyl)-4-(6-methylsulfanyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S2/c1-22-10-5-17-15(21)19-6-8-20(9-7-19)16-18-13-4-3-12(23-2)11-14(13)24-16/h3-4,11H,5-10H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSDKQPQHPVFKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyethyl)-4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide

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